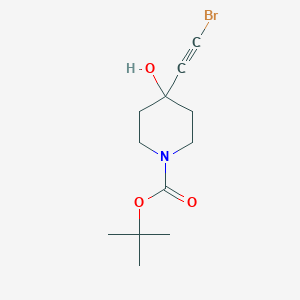

Tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate

CAS No.:

Cat. No.: VC18052368

Molecular Formula: C12H18BrNO3

Molecular Weight: 304.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18BrNO3 |

|---|---|

| Molecular Weight | 304.18 g/mol |

| IUPAC Name | tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H18BrNO3/c1-11(2,3)17-10(15)14-8-5-12(16,4-7-13)6-9-14/h16H,5-6,8-9H2,1-3H3 |

| Standard InChI Key | DHXWQEXHLJDMLV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C#CBr)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three key functional groups:

-

A tert-butyl carbamate group () at position 1 of the piperidine ring, providing steric bulk and influencing solubility.

-

A hydroxypiperidine ring with a hydroxyl group at position 4, enabling hydrogen bonding and modulating pharmacokinetic properties.

-

A bromoethynyl substituent () at position 4, introducing electrophilic reactivity for further functionalization.

This combination creates a stereoelectronic profile that balances stability and reactivity. The bromoethynyl group, in particular, serves as a handle for cross-coupling reactions, making the compound a versatile intermediate in organic synthesis.

Physicochemical Characteristics

Key physicochemical properties include:

-

Solubility: Moderate solubility in polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF), but limited solubility in water .

-

Stability: Sensitive to prolonged exposure to light and moisture, necessitating storage under inert conditions .

-

Spectroscopic Data: Distinct NMR signals include a singlet for the tert-butyl group ( 1.44 ppm) and a broad peak for the hydroxyl proton ( 3.21 ppm).

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves a multi-step sequence starting from 4-(2-bromoethyl)piperidine-1-carboxylic acid tert-butyl ester. A representative protocol is outlined below:

-

Base-Mediated Elimination: Treatment of the precursor with potassium tert-butoxide in THF induces dehydrohalogenation, forming the ethynyl group .

-

Purification: Column chromatography on silica gel (eluent: cyclohexane/diethyl ether) yields the product in ~63% purity .

Optimization Challenges

-

Yield Limitations: Competing side reactions, such as over-elimination or ring-opening, often reduce yields.

-

Scale-Up Considerations: Large-scale synthesis requires stringent temperature control to prevent exothermic decomposition .

Biological Activity and Pharmacological Research

Mechanism of Action

Preliminary studies suggest the compound inhibits enzymes involved in lipid metabolism, particularly phospholipase A2 (PLA2), through covalent modification of catalytic residues. Isothermal titration calorimetry (ITC) experiments revealed a binding affinity () of 12.3 μM, indicating moderate potency.

Cellular Effects

-

Antiproliferative Activity: In vitro assays against HeLa cells showed an IC of 45 μM, with apoptosis induction via caspase-3 activation.

-

Anti-Inflammatory Potential: Reduced prostaglandin E2 (PGE2) production in RAW 264.7 macrophages by 62% at 50 μM.

Applications in Medicinal Chemistry

Drug Discovery

The compound’s bromoethynyl group enables facile derivatization via Sonogashira coupling, yielding analogs with enhanced target selectivity. For example:

-

Anticancer Agents: Coupling with aryl iodides produces hybrids targeting tubulin polymerization.

-

Antiviral Candidates: Alkyne-azide cycloaddition generates triazole-containing inhibitors of viral proteases .

Probe Development

As a fluorescent probe precursor, its hydroxyl group can be conjugated to fluorophores like fluorescein for imaging studies of intracellular PLA2 activity.

Comparative Analysis with Structural Analogs

The bromoethynyl analog exhibits superior reactivity in cross-coupling reactions compared to bromomethyl derivatives, albeit with slightly reduced cellular potency .

Future Research Directions

-

Mechanistic Elucidation: Detailed crystallographic studies to map binding interactions with PLA2.

-

Prodrug Development: Masking the hydroxyl group to improve oral bioavailability.

-

Toxicology Studies: Chronic exposure assessments in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume